molecular formula C24H37Na3O10S2 B1210475 Acido ursulcolico [Italian] CAS No. 89232-83-7

Acido ursulcolico [Italian]

Cat. No.: B1210475
CAS No.: 89232-83-7
M. Wt: 618.6 g/mol
InChI Key: GRNVFQGDTHVNHO-DBQNOVHGSA-K
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Description

Acido ursulcolico, known in English as ursodeoxycholic acid, is a secondary bile acid produced in humans and other species through the metabolism of intestinal bacteria. It is synthesized in the liver in some species and was first identified in the bile of bears from the genus Ursus, which is the origin of its name . Ursodeoxycholic acid is used to treat or prevent several diseases of the liver or bile ducts .

Properties

IUPAC Name

trisodium;(4R)-4-[(3R,5S,10S,13R,17R)-10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O10S2.3Na/c1-14(4-7-21(25)26)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(33-35(27,28)29)12-15(23)13-20(22)34-36(30,31)32;;;/h14-20,22H,4-13H2,1-3H3,(H,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3/t14-,15+,16-,17-,18?,19?,20?,22?,23+,24-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNVFQGDTHVNHO-AZCDSPEWSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37Na3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008730
Record name Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89232-83-7
Record name Trisodium 3,7-bis(sulfonatooxy)cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through the epimerization of chenodeoxycholic acid. The process involves the use of catalysts and specific reaction conditions to achieve the desired stereochemistry . The synthetic route typically includes the following steps:

    Epimerization: Chenodeoxycholic acid is treated with a base to induce epimerization at the 7-position, converting it to ursodeoxycholic acid.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity ursodeoxycholic acid.

Industrial Production Methods: Industrial production of ursodeoxycholic acid involves large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Key Data:

ParameterOne-Pot, Two-Step MethodOne-Pot, One-Step Method
Substrate ConcentrationLow (≤20 mM)High (≥50 mM)
Conversion Rate90–95%60–70%
Enzyme StabilityModerateLow (due to mutual inhibition)
Purification ComplexityHighModerate

This method faces challenges in enzyme stability and cofactor regeneration .

Electrochemical Reduction of 7-Ketolithocholic Acid

A novel electrochemical method reduces 7K-LCA to UDCA in aprotic solvents. The reaction proceeds via direct electron transfer, avoiding hazardous alkali metals:

7K LCA+2e+2H+UDCA7\text{K LCA}+2e^-+2\text{H}^+\rightarrow \text{UDCA}

Solvent Performance Comparison :

SolventConversion Rate (%)UDCA Yield (%)Enantiomeric Excess (ee)
DMSO58.334.9100%
DMF45.128.798%
Acetone32.618.495%

DMSO (dimethyl sulfoxide) showed optimal performance due to its high dielectric constant and proton-donating capacity .

Metabolic Reactions and Byproduct Formation

UDCA undergoes hepatic and intestinal metabolism:

  • 7-Dehydroxylation : Gut microbiota convert UDCA to lithocholic acid (LCA), a cytotoxic compound :

UDCA7 dehydroxylationLithocholic Acid LCA \text{UDCA}\xrightarrow{\text{7 dehydroxylation}}\text{Lithocholic Acid LCA }

  • Sulfation : LCA is sulfated in the liver to form less toxic sulfolithocholyl conjugates.

Toxicity Data :

MetaboliteHalf-Life (Days)Toxicity Profile
UDCA3.5–5.8Low (hepatoprotective)
LCA0.5–1.2High (cholestatic, DNA damage)

Industrial Challenges and Innovations

  • Enzyme Engineering : Mutant 7β-HSDH variants (e.g., Lactobacillus spp.) improve catalytic efficiency by 2.5-fold .

  • Cofactor Recycling : NADPH-dependent systems coupled with glucose dehydrogenase reduce coenzyme costs by 40% .

  • Waste Mitigation : Continuous-flow reactors minimize wastewater generation in large-scale production .

Adverse Reactions in Pharmaceutical Use

While UDCA is generally safe, rare adverse reactions include:

  • Diarrhea (1.32% incidence in clinical trials) .

  • Elevated Creatinine (1.32%) .

Scientific Research Applications

Pharmacological Properties

Ursolic acid exhibits a range of biological activities, including:

  • Anti-inflammatory Effects : Studies have shown that ursolic acid can significantly reduce inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both animal models and in vitro systems. This property is crucial for developing treatments for inflammatory diseases .
  • Antioxidant Activity : Ursolic acid enhances the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), which help mitigate oxidative stress. It has been shown to lower malondialdehyde (MDA) levels, indicating reduced lipid peroxidation .
  • Anticancer Potential : Various studies have highlighted the potential of ursolic acid and its derivatives as anti-cancer agents. They have demonstrated antiproliferative effects against several cancer cell lines, including breast, colon, and lung cancers .

Cardiovascular Health

Ursolic acid has been linked to cardiovascular benefits by slowing down the progression of atherosclerosis and improving endothelial function through the upregulation of endothelial-type nitric oxide synthase (eNOS). This suggests potential applications in treating cardiovascular diseases .

Muscle Health

Research indicates that ursolic acid can promote muscle hypertrophy and reduce muscle atrophy by increasing Akt activity in skeletal muscle. This has implications for treating muscle-wasting conditions .

Veterinary Applications

In veterinary medicine, ursolic acid is used for its anti-inflammatory and antiviral properties. It enhances gut health by improving the integrity of the intestinal barrier and is suggested as a candidate for preventing oxidative stress-related diseases in animals .

Agricultural Applications

Ursolic acid's role in agriculture includes its use as a natural pesticide due to its antimicrobial properties. It can also enhance plant growth and resistance to pathogens, making it a valuable component in sustainable agriculture practices .

Anti-Cancer Studies

A systematic review found that ursolic acid derivatives exhibited improved antiproliferative activity compared to their parent compound across various cancer cell lines. For instance, derivatives showed enhanced efficacy against colon cancer cells when compared to standard chemotherapy drugs .

Cardiovascular Disease Models

In murine models of cardiovascular disease, administration of ursolic acid resulted in significant reductions in plaque formation and improvements in lipid profiles, indicating its potential as a therapeutic agent for heart disease prevention .

Data Summary Table

Application AreaKey FindingsReference
Anti-inflammatoryReduces IL-1β, IL-6, TNF-α levels
AntioxidantIncreases SOD and GSH levels; reduces MDA
Cancer treatmentEffective against various cancer cell lines
Cardiovascular healthSlows atherosclerosis progression
Muscle healthPromotes muscle hypertrophy
Veterinary medicineImproves gut health; anti-inflammatory effects
Agricultural useNatural pesticide; enhances plant growth

Biological Activity

Ursolic acid (UA), known as "acido ursulcolico" in Italian, is a pentacyclic triterpenoid found in various plants, including apples, rosemary, and basil. It has garnered significant attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, anticancer, and hepatoprotective effects. This article delves into the biological activity of ursolic acid, supported by data tables and case studies from recent research.

1. Anti-inflammatory Activity

Ursolic acid exhibits potent anti-inflammatory properties through various mechanisms. Studies have shown that UA significantly reduces inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models.

Table 1: Effects of Ursolic Acid on Inflammatory Cytokines

Study TypeCytokineEffect ObservedSignificance (p-value)
In vitroIL-1βReduced levels< 0.05
In vitroIL-6Reduced levels< 0.05
In vivoTNF-αReduced levels< 0.05

In a meta-analysis involving 31 articles, it was found that UA administration significantly lowered the levels of inflammatory markers across various dosages and durations of treatment .

2. Antioxidant Activity

The antioxidant capabilities of ursolic acid are well-documented, with evidence indicating its ability to scavenge free radicals and enhance the body's antioxidant defenses. It elevates the levels of superoxide dismutase (SOD) and glutathione (GSH) while decreasing malondialdehyde (MDA) levels in tissues.

Table 2: Antioxidant Effects of Ursolic Acid

ParameterBaseline LevelLevel after UA TreatmentSignificance (p-value)
SODLowHigh< 0.01
GSHLowHigh< 0.01
MDAHighLow< 0.01

Research indicates that UA can effectively mitigate oxidative stress in various models, including those induced by carbon tetrachloride (CCl4), demonstrating its potential as a therapeutic agent for oxidative stress-related diseases .

3. Anticancer Activity

Ursolic acid has been shown to possess significant anticancer properties. It induces apoptosis in several cancer cell lines, including breast adenocarcinoma (MCF7), cervical adenocarcinoma (HeLa), and colorectal cancer (HCT116).

Case Study: Apoptosis Induction by Ursolic Acid

In a study examining the effects of UA on cancer cells, treatment with UA led to:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)
  • Activation of caspase pathways

The lethal dose for inducing apoptosis was determined to be around 30 µM for several cell lines .

Table 3: Effects of Ursolic Acid on Cancer Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF730Induction of apoptosis
HeLa28Activation of caspases
HCT11625Modulation of Bcl-2 family proteins

4. Hepatoprotective Effects

Ursolic acid also demonstrates hepatoprotective effects by alleviating liver damage induced by toxins such as CCl4. It operates through pathways that reduce oxidative stress and inflammation within liver cells.

Mechanisms Identified:

  • Activation of the AMPK pathway
  • Suppression of the NOX4/ROS pathway
  • Modulation of NF-κB signaling

These mechanisms contribute to the protective effects against liver fibrosis and other liver-related diseases .

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of Acido ursolico in plant extracts?

To ensure accurate characterization, employ a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation. Validate methods using reference standards and replicate analyses to minimize instrumental variability .

Q. How should researchers design in vitro experiments to evaluate the anti-inflammatory activity of Acido ursolico?

Use cell-based assays (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS)-induced inflammation models. Include positive controls (e.g., dexamethasone), measure cytokine levels (IL-6, TNF-α) via ELISA, and ensure triplicate runs to account for biological variability. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .

Q. What are the critical steps in isolating Acido ursolico from natural sources while minimizing degradation?

Optimize solvent polarity (e.g., ethanol/water mixtures) for extraction, perform low-temperature evaporation to prevent thermal degradation, and use silica gel chromatography for purification. Monitor stability via UV-Vis spectroscopy at 210 nm, referencing established protocols .

Q. How can researchers validate the reproducibility of Acido ursolico’s bioactivity across laboratories?

Adhere to standardized protocols (e.g., OECD guidelines), share raw data and reagent batch numbers, and perform inter-laboratory comparisons using blinded samples. Publish detailed Materials and Methods sections, including instrument calibration details .

Q. What statistical methods are appropriate for analyzing dose-response relationships in Acido ursolico studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Apply tools like GraphPad Prism or R packages for curve fitting, and report confidence intervals to quantify uncertainty .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in the reported anticancer mechanisms of Acido ursolico?

Conduct a systematic review with meta-analysis to identify confounding variables (e.g., cell line specificity, concentration ranges). Validate hypotheses using orthogonal assays (e.g., RNA sequencing to confirm apoptosis pathways) and cross-reference with pharmacokinetic data .

Q. What experimental strategies optimize the oral bioavailability of Acido ursolico for preclinical studies?

Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to enhance solubility. Use in situ perfusion models to assess intestinal absorption and LC-MS/MS for quantifying plasma concentrations. Compare bioavailability metrics (AUC, Cmax) across formulations .

Q. How should multi-omics approaches be integrated to elucidate Acido ursolico’s polypharmacological effects?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use bioinformatics tools (e.g., KEGG pathway enrichment) to identify overlapping targets. Validate findings with CRISPR/Cas9 knockouts of candidate genes .

Q. What methodologies address batch-to-batch variability in Acido ursolico extracted from plant sources?

Implement Quality-by-Design (QbD) principles, including Design of Experiments (DoE) to optimize extraction parameters. Use chemometric analysis (e.g., PCA) to correlate phytochemical profiles with bioactivity, and establish acceptance criteria for raw materials .

Q. How can researchers design a longitudinal study to assess Acido ursolico’s chronic toxicity in animal models?

Follow OECD 452 guidelines: administer escalating doses to rodents for 6–12 months, monitor hematological/biochemical markers, and perform histopathological examinations. Include a recovery phase to evaluate reversibility of effects. Use survival analysis (Kaplan-Meier curves) and Cox proportional hazards models .

Methodological Notes

  • Data Contradictions : Apply funnel plots to detect publication bias in meta-analyses .
  • Experimental Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles when publishing .
  • Literature Reviews : Follow PRISMA guidelines for systematic reviews and utilize tools like Rayyan for screening .

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